molecular formula C20H15ClN4O3S3 B2805888 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide CAS No. 1040653-18-6

2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2805888
CAS No.: 1040653-18-6
M. Wt: 491
InChI Key: SCGOZFUIHYCDPE-UHFFFAOYSA-N
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Description

2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H15ClN4O3S3 and its molecular weight is 491. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Activity

One significant area of study is the synthesis of novel derivatives containing the thiazolo[4,5-d]pyrimidine moiety and their evaluation for antitumor activity. For example, research by Hafez and El-Gazzar (2017) focused on synthesizing a series of compounds with variations of the thiazolo[4,5-d]pyrimidine structure. Their work demonstrated that these compounds exhibited potent anticancer activity against various human cancer cell lines, suggesting the potential of such derivatives in cancer treatment. This highlights the compound's role in the development of new antitumor agents (Hafez & El-Gazzar, 2017).

Antimicrobial and Anti-Inflammatory Applications

Research on derivatives of the compound has also shown promising antimicrobial and anti-inflammatory properties. A study by Abu‐Hashem et al. (2020) synthesized novel derivatives and tested them as cyclooxygenase inhibitors, displaying significant analgesic and anti-inflammatory activities. This research indicates the compound's derivatives could serve as a foundation for developing new anti-inflammatory and analgesic agents, showcasing the versatility of the thiazolo[4,5-d]pyrimidine scaffold in drug discovery (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Role in Synthesis of Antimicrobial Agents

Further, El Azab and Abdel-Hafez (2015) explored the microwave-assisted synthesis of novel thiazolidinone derivatives containing the thieno[d]pyrimidine-4-one moiety as potential antimicrobial agents. Their findings underscore the potential of such compounds in creating new antimicrobials, suggesting another area of application for derivatives of the compound (El Azab & Abdel-Hafez, 2015).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the thiazole ring, followed by the addition of the chlorophenyl and methoxyphenyl groups, and finally the addition of the acetamide group.", "Starting Materials": [ "2-amino-4-chlorophenol", "2-methoxybenzaldehyde", "thiourea", "ethyl acetoacetate", "sodium ethoxide", "sodium hydroxide", "acetic anhydride", "N,N-dimethylformamide", "acetyl chloride", "N-(2-methoxyphenyl)acetamide" ], "Reaction": [ "Synthesis of the thiazole ring: 2-amino-4-chlorophenol is reacted with ethyl acetoacetate and sodium ethoxide to form 4-chloro-2-(ethoxycarbonyl)phenylhydrazine. This is then reacted with thiourea in the presence of sodium hydroxide to form 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid.", "Addition of the chlorophenyl group: The thiazole ring is reacted with 2-bromo-4-chlorobenzaldehyde in the presence of potassium carbonate to form 2-(3-(4-chlorophenyl)-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetic acid.", "Addition of the methoxyphenyl group: The above compound is then reacted with 2-methoxybenzaldehyde in the presence of acetic anhydride and N,N-dimethylformamide to form 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide." ] }

CAS No.

1040653-18-6

Molecular Formula

C20H15ClN4O3S3

Molecular Weight

491

IUPAC Name

2-[[3-(4-chlorophenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C20H15ClN4O3S3/c1-28-14-5-3-2-4-13(14)22-15(26)10-30-19-23-17-16(18(27)24-19)31-20(29)25(17)12-8-6-11(21)7-9-12/h2-9H,10H2,1H3,(H,22,26)(H,23,24,27)

InChI Key

SCGOZFUIHYCDPE-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=C(C=C4)Cl

solubility

not available

Origin of Product

United States

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